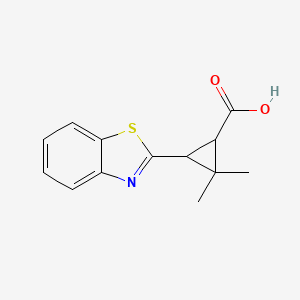amine CAS No. 1142214-26-3](/img/structure/B3084610.png)
[1-(2-Aminophenyl)ethyl](pyridin-3-ylmethyl)amine
Vue d'ensemble
Description
“1-(2-Aminophenyl)ethylamine” is a biochemical compound with the molecular formula C14H17N3 and a molecular weight of 227.30 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(2-Aminophenyl)ethylamine” is represented by the SMILES notation: CC(C1=CC=CC=C1N)NCC2=CN=CC=C2 .Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Aminophenyl)ethylamine” are not available, similar compounds such as N-(pyridin-2-yl)amides have been formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Applications De Recherche Scientifique
Synthesis and Characterization of Complexes
The synthesis and characterization of complexes involving derivatives similar to 1-(2-Aminophenyl)ethylamine have been explored in various studies. For instance, the synthesis of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines, including derivatives similar to the compound of interest, has been reported. These studies involve the exploration of inter- and intramolecular interactions in the formation of these complexes, highlighting the role of arm length and ligand structure in determining the geometry and properties of the resultant complexes (Keypour et al., 2015).
Application in Catalysis
Research has shown the potential application of compounds related to 1-(2-Aminophenyl)ethylamine in catalysis. For example, studies on the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine have demonstrated the utility of similar compounds in synthesizing heterocyclic compounds, highlighting their role in facilitating novel cascade reactions (Zhao et al., 2020).
Chemosensing Applications
Compounds structurally related to 1-(2-Aminophenyl)ethylamine have been explored for their chemosensing capabilities, particularly for metal ions like Cu2+. These studies have demonstrated the significant colorimetric and fluorescent changes these compounds undergo upon binding with specific metal ions, suggesting their potential application as chemosensors in various biological and environmental contexts (Zheng et al., 2016).
Hydrolysis Promotion
Investigations into the promotion of hydrolysis by Cu(II) complexes of pyridyl-amine carboxylate-pendant ligands, which share structural similarities with the compound of interest, have been conducted. These studies provide insights into the mechanisms by which these complexes catalyze hydrolysis reactions, particularly of ester compounds, and the influence of ligand structure on catalytic activity (Zhang et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-(pyridin-3-ylmethylamino)ethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11(13-6-2-3-7-14(13)15)17-10-12-5-4-8-16-9-12/h2-9,11,17H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBSZHCJGKWUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



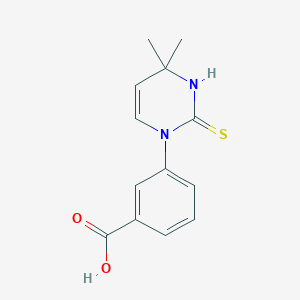


![4,4-Dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoro-methyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084562.png)
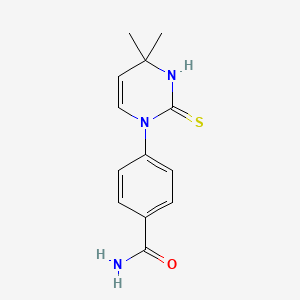
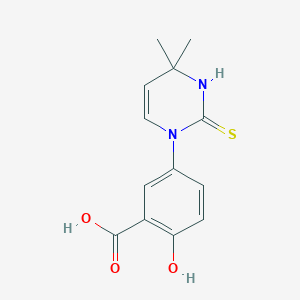
![1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084578.png)

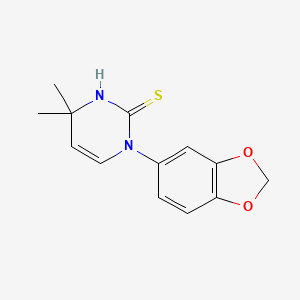
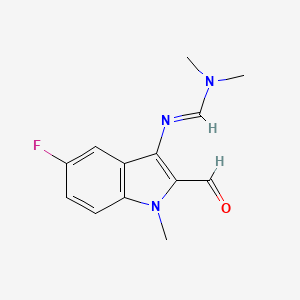
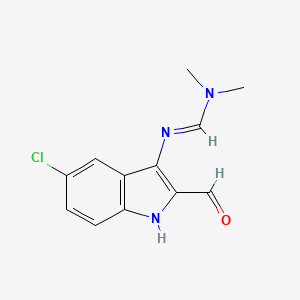
![3-{[(4-Methoxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084616.png)
![3-{[(2-Hydroxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084618.png)
